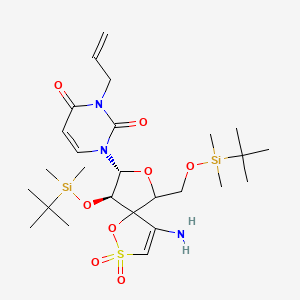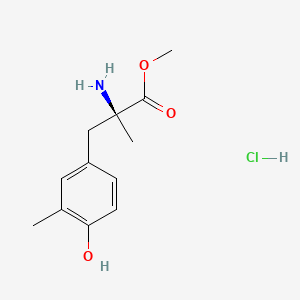
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride typically involves the esterification of tyrosine with methanol in the presence of trimethylchlorosilane. This method is efficient and yields high purity products . The reaction is carried out at room temperature, making it a convenient and straightforward process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted esters and amines.
科学的研究の応用
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a model compound for enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for tyrosine.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex molecules
作用機序
The mechanism of action of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in amino acid metabolism, such as tyrosine hydroxylase.
Pathways Involved: It affects the catecholamine biosynthetic pathway by inhibiting tyrosine hydroxylase, leading to reduced production of catecholamines like dopamine and norepinephrine.
類似化合物との比較
- Tyrosine methyl ester hydrochloride
- Alpha-methyltyrosine methyl ester hydrochloride
- L-tyrosine methyl ester hydrochloride
Comparison:
- Tyrosine methyl ester hydrochloride: Similar in structure but lacks the alpha,3-dimethyl modification, making it less stable and less effective as a prodrug.
- Alpha-methyltyrosine methyl ester hydrochloride: Shares the alpha-methyl modification but differs in the position of the methyl group, affecting its interaction with enzymes.
- L-tyrosine methyl ester hydrochloride: Similar in structure but lacks the alpha,3-dimethyl modification, resulting in different chemical properties and reactivity .
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride stands out due to its unique structural modifications, which enhance its stability and effectiveness in various applications.
特性
CAS番号 |
13265-01-5 |
|---|---|
分子式 |
C12H18ClNO3 |
分子量 |
259.73 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3;/h4-6,14H,7,13H2,1-3H3;1H/t12-;/m0./s1 |
InChIキー |
ZWBVPAVQVBYURF-YDALLXLXSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C[C@@](C)(C(=O)OC)N)O.Cl |
正規SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



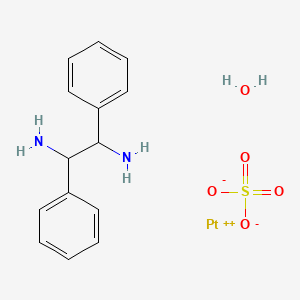
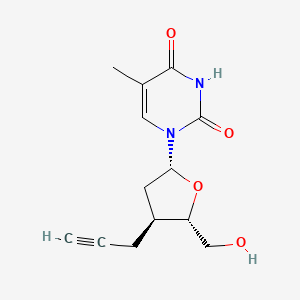

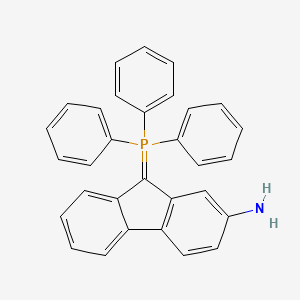
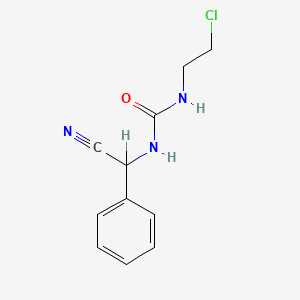
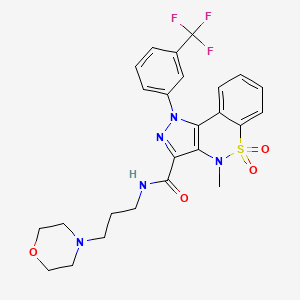


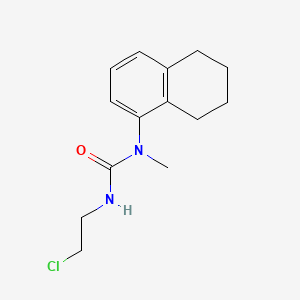
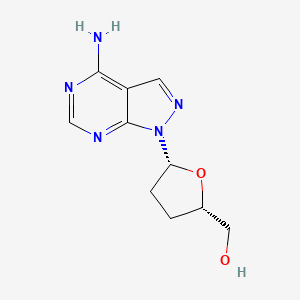
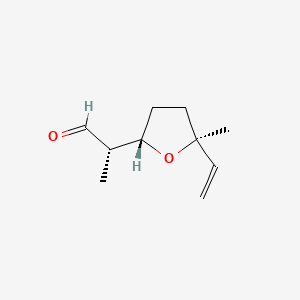
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
